benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate
Description
Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyl carboxylate group at the 1-position and an oxolan-2-yl substituent at the 2-position of the pyrrolidine ring. The stereochemical designation (2RS) at both positions indicates a racemic mixture of diastereomers, resulting in four possible stereoisomers. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its modular structure, which allows for functionalization at both the pyrrolidine and oxolan moieties .
Properties
IUPAC Name |
benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWDZWLLACINH-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@@H]3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate typically involves the reaction of benzylamine with oxalyl chloride to form the corresponding benzyl oxalate. This intermediate is then subjected to a cyclization reaction with pyrrolidine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Pyrrolidine-Based Derivatives
Example 30 and 31 ():
These compounds, described in a 2024 patent application, are pyrrolidine carboxamides with hydroxy, thiazolylbenzyl, and isoindolinyl substituents. The presence of aromatic and heterocyclic groups enhances their target specificity but complicates synthesis compared to the simpler query compound .
rac-Benzyl (2S)-2-[(2R)-oxolan-2-yl]pyrrolidine-1-carboxylate ():
This stereoisomer of the query compound has defined (2S,2R) stereochemistry, contrasting with the racemic (2RS,2RS) configuration. Enantiopure variants are often preferred in drug development for predictable pharmacokinetics, whereas racemic mixtures may reduce manufacturing costs but require rigorous chiral separation during downstream processing .
Compounds with Racemic (2RS) Configurations
Pharmaceutical Impurities ():
Impurities such as Sulforidazine 5-Sulfone () and propanoic acid derivatives () share the (2RS) notation, reflecting racemic synthesis pathways. These impurities highlight the challenges of stereochemical control in industrial processes. For example, ibuprofen-related impurities () demonstrate how racemic intermediates can lead to byproducts requiring stringent regulatory oversight .
Fenticonazole Nitrate Impurity ():
The impurity 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[[4-(benzenesulfinyl)benzyl]oxy]ethyl]-1H-imidazole shares a racemic benzyl-linked structure. Unlike the query compound, it includes an imidazole ring and sulfoxide group, which are critical for antifungal activity but introduce synthetic complexity .
Agrochemicals with Stereochemical Complexity
Epoxiconazole ():
This triazole fungicide contains an oxirane ring with (2RS,3SR) stereochemistry. While structurally distinct from the query compound, both molecules utilize racemic or mixed stereochemistry to balance activity and production feasibility. Epoxiconazole’s efficacy against fungi depends on stereochemical interactions with target enzymes, a consideration that may apply to the query compound in biological contexts .
Structural and Functional Comparison Table
Key Research Findings
Stereochemical Impact : The racemic nature of the query compound simplifies synthesis but necessitates chiral resolution if used in enantioselective applications. This contrasts with enantiopure derivatives (e.g., Example 30), which require asymmetric catalysis but offer superior target engagement .
Functional Group Diversity : The benzyl carboxylate and oxolan groups in the query compound provide sites for further functionalization, akin to impurities in and , which are modified during drug synthesis .
Industrial Relevance : Racemic mixtures are common in intermediates (e.g., ibuprofen precursors in ) but are increasingly replaced by enantioselective methods to meet regulatory standards .
Biological Activity
Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and an oxolane moiety. Its molecular formula is , and it possesses specific stereochemical configurations that may influence its biological interactions.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of related compounds within the same structural family. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant efficacy in various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice. AS-1 exhibited a favorable safety profile, suggesting that this compound may share similar properties due to structural similarities .
Pharmacokinetics and ADME-Tox Properties
The pharmacokinetic profile of this compound has not been extensively characterized in available literature. However, studies on related compounds indicate that they often exhibit good permeability in artificial membrane assays and metabolic stability in human liver microsomes. These properties are crucial for evaluating the drug's potential for systemic administration and therapeutic use .
Study on Anticonvulsant Activity
In a notable study involving AS-1, researchers assessed its efficacy against drug-resistant epilepsy using the 6-Hz (44 mA) test model. The results indicated that AS-1 provided substantial protection against seizures at various doses (15 mg/kg, 30 mg/kg, and 60 mg/kg). Additionally, the combination of AS-1 with valproic acid displayed synergistic effects against PTZ-induced seizures, highlighting the potential for combination therapies involving this compound .
Data Table: Summary of Biological Activities
| Activity | Compound | Model | Dose | Efficacy |
|---|---|---|---|---|
| Anticonvulsant | AS-1 | MES | 15 mg/kg - 60 mg/kg | Significant protection |
| Anticonvulsant | AS-1 | 6-Hz (44 mA) | 15 mg/kg - 60 mg/kg | Significant protection |
| Synergistic Interaction | AS-1 + VPA | PTZ-induced seizures | Fixed ratio 1:1 | Supra-additive interaction |
Q & A
Q. Basic
- Chromatography : Purify crude products using flash chromatography (silica gel, gradient elution) .
- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., pyrrolidine protons at δ 3.3–3.3 ppm, oxolane protons at δ 1.9–2.0 ppm) .
Advanced - Chiral HPLC : Use a chiral stationary phase (e.g., IC column) to resolve enantiomers and calculate enantiomeric excess (ee). For example, reports 83% ee for a related compound using a specific HPLC method .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
- HRMS-ESI : Validate molecular formula (e.g., C₂₀H₁₈O₇, [M+H⁺]⁺ = 370.4) .
How should researchers address contradictions between analytical data (e.g., NMR vs. HPLC)?
Q. Advanced
- Impurity interference : Re-purify the compound to remove contaminants that may skew NMR integration or HPLC retention times .
- Solvent effects : Ensure NMR samples are fully deuterated and free of residual solvents that could obscure signals.
- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, HRMS for molecular weight) to corroborate results. For example, used IR (C=O stretch at ~1700 cm⁻¹) and NMR to confirm structure .
- Dynamic effects : Consider rotational barriers in NMR (e.g., restricted rotation around amide bonds) that may split signals .
What are the stability considerations for long-term storage of this compound?
Q. Basic
- Storage conditions : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Degradation monitoring : Periodically analyze via TLC or HPLC to detect decomposition (e.g., ester hydrolysis) .
Advanced - Moisture control : Use molecular sieves in storage vials to adsorb residual water, which can hydrolyze the benzyl carboxylate group .
- Light sensitivity : Store in amber vials if the compound contains UV-sensitive moieties (e.g., conjugated double bonds) .
How can reaction yields and stereoselectivity be optimized?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions. For example, achieved 81% yield by optimizing reaction time and temperature .
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity.
- Microwave-assisted synthesis : Reduce reaction time and improve selectivity, as demonstrated in for similar pyrrolidine derivatives .
What advanced analytical techniques are suitable for studying degradation products?
Q. Advanced
- LC-MS/MS : Identify degradation products by correlating mass fragments with proposed structures (e.g., benzyl alcohol from ester hydrolysis) .
- Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradation peaks .
- Accelerated stability studies : Expose the compound to stress conditions (heat, humidity, light) and monitor degradation kinetics .
How can researchers resolve challenges in stereochemical assignments?
Q. Advanced
- NOESY NMR : Detect spatial proximity between protons to infer relative stereochemistry (e.g., axial vs. equatorial substituents) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for different stereoisomers .
- Derivatization : Convert the compound to a crystalline derivative (e.g., salt formation) for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
